2-(2,6-Dichlorophenyl)-6-fluoronaphthalene
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Overview
Description
2-(2,6-Dichlorophenyl)-6-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a naphthalene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-6-fluoronaphthalene can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-6-fluoronaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds.
Scientific Research Applications
2-(2,6-Dichlorophenyl)-6-fluoronaphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential interactions with biological membranes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-6-fluoronaphthalene involves its interaction with molecular targets and pathways within cells. It may act by binding to specific proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2,6-Dichlorophenyl)-6-fluoronaphthalene include:
- 2-(2,6-Dichlorophenyl)-naphthalene
- 2-(2,6-Dichlorophenyl)-6-chloronaphthalene
- 2-(2,6-Dichlorophenyl)-6-bromonaphthalene
Uniqueness
What sets this compound apart from these similar compounds is the presence of the fluorine atom, which imparts unique chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in specific chemical reactions and applications where these properties are advantageous .
Properties
Molecular Formula |
C16H9Cl2F |
---|---|
Molecular Weight |
291.1 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-6-fluoronaphthalene |
InChI |
InChI=1S/C16H9Cl2F/c17-14-2-1-3-15(18)16(14)12-5-4-11-9-13(19)7-6-10(11)8-12/h1-9H |
InChI Key |
PTPONJSKHTZJJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC3=C(C=C2)C=C(C=C3)F)Cl |
Origin of Product |
United States |
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